molecular formula C14H10FNS B8535057 2-Fluoro-6-m-tolylsulfanylbenzonitrile

2-Fluoro-6-m-tolylsulfanylbenzonitrile

Cat. No. B8535057
M. Wt: 243.30 g/mol
InChI Key: HQBYHCSHPARRLY-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

To a cold (ice water) suspension of sodium hydride (316 mg; 7.9 mmol) in anhydrous DMF (10 mL) is added a solution of 3-methylbenzenethiol (941 uL; 7.9 mmol) in anhydrous DMF (5 mL) over 10 minutes. After allowing to room temperature over 30 minutes, this solution is added to a cold (ice water) stirred solution of 2,6-difluorobenzonitrile (1 g; 7.2 mmol) in anhydrous DMF (15 mL), and allowed to room temperature over 3 hours. The reaction mixture is poured into ice water with vigorous stirring and the resulting precipitate is removed by filtration and dried under vacuum overnight to give 1.74 grams of 2-fluoro-6-m-tolylsulfanylbenzonitrile.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
941 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([SH:10])[CH:7]=[CH:8][CH:9]=1.[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:16](F)[C:13]=1[C:14]#[N:15]>CN(C=O)C>[F:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([S:10][C:6]2[CH:5]=[C:4]([CH3:3])[CH:9]=[CH:8][CH:7]=2)[C:13]=1[C:14]#[N:15] |f:0.1|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
316 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
941 μL
Type
reactant
Smiles
CC=1C=C(C=CC1)S
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
allowed to room temperature over 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)SC=1C=C(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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